molecular formula C7H9IN2O2 B2696053 3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2226182-60-9

3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2696053
CAS No.: 2226182-60-9
M. Wt: 280.065
InChI Key: IZEGRNHTXDJDEC-UHFFFAOYSA-N
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Description

3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C7H9IN2O2. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of an iodine atom and a carboxylic acid group in its structure makes it a compound of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 2-propan-2-ylpyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like azides, thiocyanates, or other substituted pyrazoles.

    Oxidation Products: Derivatives like pyrazole-3-carboxylic acid or pyrazole-3-carboxamides.

    Reduction Products: Alcohol derivatives of the pyrazole ring.

Scientific Research Applications

3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a precursor for compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-propan-2-ylpyrazole-3-carboxylic acid
  • 5-Chloro-2-propan-2-ylpyrazole-3-carboxylic acid
  • 5-Fluoro-2-propan-2-ylpyrazole-3-carboxylic acid

Uniqueness

The presence of the iodine atom in 3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid makes it unique compared to its halogenated counterparts. Iodine is larger and more polarizable than bromine, chlorine, or fluorine, which can influence the compound’s reactivity, binding affinity, and overall biological activity. This uniqueness can be leveraged in designing molecules with specific properties for targeted applications.

Properties

IUPAC Name

5-iodo-2-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-4(2)10-5(7(11)12)3-6(8)9-10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEGRNHTXDJDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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